![molecular formula C12H12O4 B14654154 Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate CAS No. 52679-84-2](/img/structure/B14654154.png)
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate typically involves the acetylation of bicyclo[4.2.0]octa-1,3,5-triene. One common method is to react bicyclo[4.2.0]octa-1,3,5-triene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into its corresponding diols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetate groups.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and resins.
作用机制
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions, forming new cyclic structures. These reactions are facilitated by the strained bicyclic system, which makes the compound highly reactive. The pathways involved include the formation of intermediates that can further react to form stable products.
相似化合物的比较
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene:
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione: A diketone derivative.
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: A silane derivative.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate is unique due to its diacetate functional groups, which provide distinct reactivity compared to its parent compound and other derivatives. This makes it valuable in specific synthetic applications and research studies.
属性
CAS 编号 |
52679-84-2 |
|---|---|
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC 名称 |
(8-acetyloxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl) acetate |
InChI |
InChI=1S/C12H12O4/c1-7(13)15-11-9-5-3-4-6-10(9)12(11)16-8(2)14/h3-6,11-12H,1-2H3 |
InChI 键 |
IDJCWNFZCYUTTH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C(C2=CC=CC=C12)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


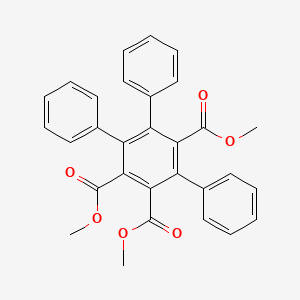


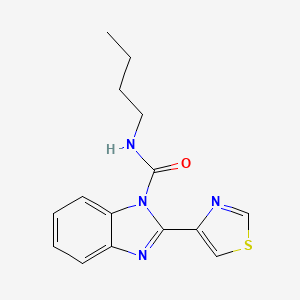
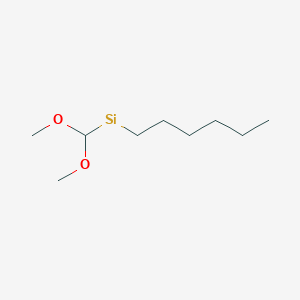
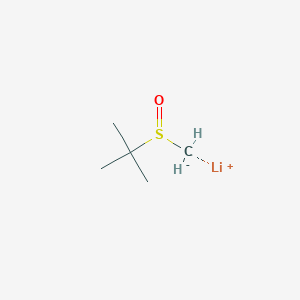

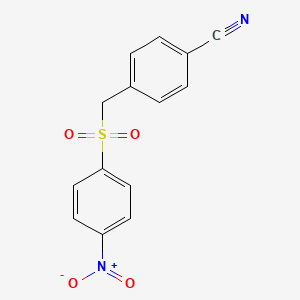
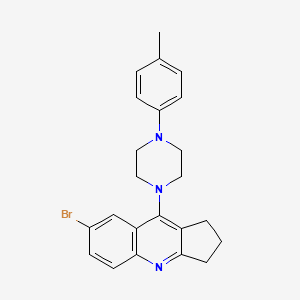
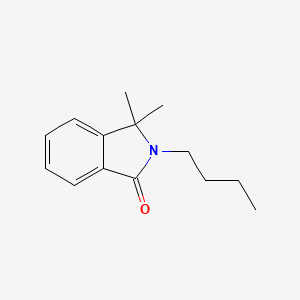
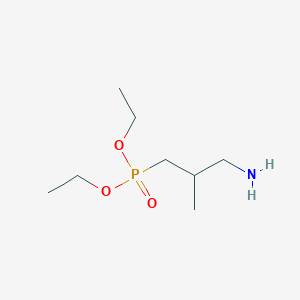
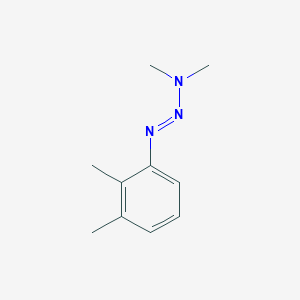
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)
